molecular formula C23H20N2O5S2 B12058451 2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate CAS No. 1318075-32-9

2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate

Cat. No.: B12058451
CAS No.: 1318075-32-9
M. Wt: 468.5 g/mol
InChI Key: IOYDTDXAMFFKOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate involves multiple steps. One common method includes the reaction of 2-nitro-5-(prop-2-yn-1-yloxy)benzyl alcohol with 4-cyano-4-((phenylcarbonothioyl)thio)pentanoic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This ensures high purity and consistency, which is crucial for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and azides for click chemistry reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while click chemistry reactions yield triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate involves its ability to participate in radical polymerization and click chemistry reactions. The nitro group can be reduced to an amine, which can then interact with various molecular targets. The alkyne group allows for the formation of stable triazole linkages through click chemistry, facilitating the conjugation of the compound with other molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate include:

Uniqueness

What sets this compound apart is its combination of a nitro group, an alkyne group, and a cyano group, which provides a unique set of chemical properties. This makes it particularly useful in controlled radical polymerization and bioconjugation applications .

Properties

CAS No.

1318075-32-9

Molecular Formula

C23H20N2O5S2

Molecular Weight

468.5 g/mol

IUPAC Name

(2-nitro-5-prop-2-ynoxyphenyl)methyl 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate

InChI

InChI=1S/C23H20N2O5S2/c1-3-13-29-19-9-10-20(25(27)28)18(14-19)15-30-21(26)11-12-23(2,16-24)32-22(31)17-7-5-4-6-8-17/h1,4-10,14H,11-13,15H2,2H3

InChI Key

IOYDTDXAMFFKOA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OCC1=C(C=CC(=C1)OCC#C)[N+](=O)[O-])(C#N)SC(=S)C2=CC=CC=C2

Origin of Product

United States

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